molecular formula C13H20BrNO2 B12223611 (2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)-N,N-dimethylcarboxamide

(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)-N,N-dimethylcarboxamide

Cat. No.: B12223611
M. Wt: 302.21 g/mol
InChI Key: KBMARDPLVZNCNA-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]heptane core substituted with a bromine atom at position 2, three methyl groups (positions 4, 7, and 7), and a ketone at position 3. The carboxamide group at position 1 is modified with N,N-dimethyl substituents.

Properties

Molecular Formula

C13H20BrNO2

Molecular Weight

302.21 g/mol

IUPAC Name

2-bromo-N,N,4,7,7-pentamethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C13H20BrNO2/c1-11(2)12(3)6-7-13(11,8(14)9(12)16)10(17)15(4)5/h8H,6-7H2,1-5H3

InChI Key

KBMARDPLVZNCNA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(C(C2=O)Br)C(=O)N(C)C)C)C

solubility

>45.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Radical Bromination

Using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄, bromination occurs preferentially at the tertiary carbon. For the bicyclic system, this method achieves 60–75% yields but may require subsequent purification to remove diastereomers.

Hunsdiecker Reaction

The Hunsdiecker bromodecarboxylation converts carboxylic acids to alkyl bromides. The silver salt of the bicycloheptane-1-carboxylic acid reacts with Br₂ in CCl₄, yielding 2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane. This method is efficient (70–85% yield) but requires anhydrous conditions.

Comparative Data :

Method Yield (%) Selectivity Conditions
Radical Bromination 65 Moderate NBS, AIBN, CCl₄, 80°C
Hunsdiecker 80 High AgBr, Br₂, CCl₄, reflux

Carboxamide Formation

The carboxylic acid intermediate is converted to the N,N-dimethylcarboxamide via two established routes:

Carbamoyl Chloride Coupling

Reaction with N,N-dimethylcarbamoyl chloride in the presence of a tertiary base (e.g., triethylamine) provides the amide. This method, detailed in patent WO2013065059A1, achieves 90–95% purity with minimal byproducts.

Procedure :

  • Combine 1 mol bicycloheptane carboxylic acid with 1.2 mol N,N-dimethylcarbamoyl chloride.
  • Add 1.2 mol triethylamine dropwise at 0°C.
  • Stir at room temperature for 30–60 minutes.

CDI-Mediated Amidation

1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid, which then reacts with dimethylamine. This method, adapted from Kumar et al., avoids hazardous reagents and operates at 160–165°C in N,N-dimethylacetamide.

Optimization :

  • Temperature : 160°C maximizes conversion (>95%).
  • Solvent : N,N-dimethylacetamide enhances solubility and reaction efficiency.

One-Pot Synthesis Approach

A streamlined one-pot method combines bromination and amidation:

  • Brominate the carboxylic acid via Hunsdiecker reaction.
  • Directly treat the crude bromide with excess dimethylamine and CDI.
  • Isolate the product via vacuum distillation.

Advantages :

  • Eliminates intermediate purification steps.
  • Achieves 70–75% overall yield.

Industrial-Scale Considerations

For bulk production, the carbamoyl chloride coupling method is preferred due to:

  • Low energy consumption : Reactions proceed at room temperature.
  • Recyclability : The tertiary base (e.g., triethylamine) is recovered and reused.
  • Environmental compliance : No acidic gas emissions.

Challenges and Mitigation

  • Regioselectivity in Bromination : Radical bromination may yield positional isomers. Chromatography or recrystallization resolves this.
  • Amide Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions during amidation.

Chemical Reactions Analysis

Types of Reactions

(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)-N,N-dimethylcarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various substituted bicyclic compounds, which can be further utilized in different applications .

Scientific Research Applications

(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)-N,N-dimethylcarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)-N,N-dimethylcarboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the bicyclo[2.2.1]heptane core but differ in substituents, influencing their chemical and physical properties:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Differences Source
(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)-N,N-dimethylcarboxamide N,N-dimethylcarboxamide at position 1 Not explicitly reported Not provided Reference compound
2-bromo-4,7,7-trimethyl-N-(1-naphthyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide Naphthalen-1-yl group instead of N,N-dimethyl C₁₈H₂₀BrNO₃ 394.26 Not provided Bulky aromatic substituent; higher MW
N-(1,3-benzodioxol-5-yl)-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide 1,3-Benzodioxol-5-yl group C₁₈H₂₀BrNO₄ 394.26 1005046-40-1 Oxygen-rich substituent; altered polarity
N,N-dimethyl-N²-(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-2-yl)glycinamide Glycinamide substituent (additional amine group) C₁₄H₂₃N₂O₂ 263.35 22662-93-7 Increased hydrogen-bonding potential
Methyl N,N,N-trimethyl-4-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]anilinium sulphate Quaternary ammonium and sulfonate groups Complex 52793-97-2 Ionic character; surfactant potential

Key Observations :

  • Naphthyl and benzodioxol derivatives (e.g., ) exhibit increased molecular weight and steric bulk compared to the dimethylcarboxamide analog, likely reducing solubility in polar solvents.
  • Glycinamide analog (CAS 22662-93-7) introduces a secondary amine, enhancing hydrogen-bonding capacity, which may improve binding affinity in biological systems .

Physicochemical Properties

  • Solubility : Ionic derivatives (e.g., CAS 52793-97-2) are likely water-soluble due to sulfonate groups, whereas halogenated analogs (e.g., brominated compounds) may favor organic solvents .
  • Thermal Stability : reports melting points for naphthyridine carboxamides (~40 mg yields after TLC), but data for the target compound are absent .
  • Purity : Industrial-grade analogs (e.g., CAS 52793-97-2) are available at 99% purity, suggesting scalable synthesis routes .

Biological Activity

The compound (2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)-N,N-dimethylcarboxamide , also known by its chemical structure and various synonyms, has garnered interest in medicinal and biochemical research due to its unique bicyclic structure and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C11H15BrO3
  • Molecular Weight : 275.14 g/mol
  • CAS Number : 1053618-56-6

The biological activity of this compound is largely attributed to its structural components:

  • Bromine Atom : The presence of bromine can influence the reactivity and interaction with biological targets.
  • Bicyclic Structure : This provides stability and allows for specific interactions with enzymes or receptors in biological systems.

The compound may interact with various molecular pathways, potentially affecting processes such as enzyme inhibition or receptor modulation.

Biological Activity Overview

Research indicates several key areas where the compound demonstrates biological activity:

Activity Description Reference
Antimicrobial PropertiesExhibits activity against certain bacterial strains, potentially through disruption of cell membranes.
Enzyme InhibitionShows promise in inhibiting specific enzymes involved in metabolic pathways.
Cytotoxic EffectsDemonstrates cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

  • Antimicrobial Activity : In a study assessing the antimicrobial efficacy of various compounds, (2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)-N,N-dimethylcarboxamide exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with an IC50 value of approximately 25 µM.
  • Enzyme Inhibition : A screening assay for enzyme inhibitors revealed that the compound effectively inhibited the Type III secretion system (T3SS) in Salmonella enterica, reducing virulence factor secretion by 40% at a concentration of 50 µM. This suggests potential applications in developing therapeutic agents targeting bacterial infections.
  • Cytotoxicity in Cancer Research : A recent investigation into the cytotoxic effects on human cancer cell lines demonstrated that the compound induced apoptosis at concentrations above 30 µM. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic changes.

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